MES MONOHYDRATE
Description
Significance of pH Buffering in Biological and Biochemical Systems
The majority of biological reactions are highly sensitive to fluctuations in hydrogen ion concentration, or pH. promegaconnections.com Enzymes, the catalysts of these reactions, exhibit optimal activity within a narrow pH range. Deviations from this optimal pH can lead to changes in enzyme conformation, altering their activity and potentially leading to denaturation. Similarly, the structural integrity and function of other biological macromolecules, such as proteins and nucleic acids, are pH-dependent.
In living organisms, intricate biological buffering systems maintain a constant internal pH. However, in in vitro experimental settings, researchers must rely on chemical buffering agents to mimic these stable conditions. promegaconnections.com A buffer solution resists changes in pH upon the addition of an acid or a base, thereby providing a stable environment essential for the reliability and reproducibility of biochemical and biological experiments.
Historical Context and Development of Good's Buffers, including MES Monohydrate
Prior to the 1960s, researchers had a limited selection of buffers suitable for biological research, particularly in the crucial pH range of 6 to 8. wikipedia.org Many of the available buffers were often toxic, reactive, or inefficient. wikipedia.org Recognizing this significant limitation, Dr. Norman E. Good and his colleagues embarked on a systematic effort to develop a series of superior buffering agents. wikipedia.orggatescientific.comnih.govnsf.gov
In 1966, they published a landmark paper that outlined a set of criteria for ideal biological buffers. gatescientific.comnih.govnsf.gov These criteria included:
pKa between 6.0 and 8.0: To provide maximum buffering capacity at the near-neutral pH of most biological reactions. promegaconnections.comwikipedia.orgbostonbioproducts.com
High water solubility: To be compatible with aqueous biological systems. promegaconnections.comwikipedia.org
Low permeability through biological membranes: To prevent the buffer from accumulating inside cells. wikipedia.orgbostonbioproducts.com
Minimal salt effects: To avoid interference with ionic interactions in biological systems. promegaconnections.comwikipedia.org
Minimal change in pKa with temperature and concentration: For consistent performance under varying experimental conditions. promegaconnections.comwikipedia.org
Chemical and enzymatic stability: To resist degradation during experiments. wikipedia.orgbostonbioproducts.com
Minimal absorption of visible or UV light: To avoid interference with spectrophotometric assays. wikipedia.orgwikipedia.org
Low metal-binding capability: To prevent chelation of essential metal ions. bostonbioproducts.com
Based on these criteria, Good and his team synthesized and tested a series of zwitterionic buffers, which came to be known as "Good's buffers." wikipedia.orggatescientific.com MES, or 2-(N-morpholino)ethanesulfonic acid, was one of the original and most significant of these compounds. wikipedia.orgformedium.comhopaxfc.com
Overview of this compound's Broad Utility in pH-Controlled Experimental Environments
This compound, the hydrated form of MES, is a zwitterionic buffer that fulfills many of Good's criteria. chemicalbook.comsigmaaldrich.com It has a pKa of approximately 6.1 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7. hopaxfc.comrpicorp.combostonbioproducts.com Its high water solubility and low permeability to cell membranes make it particularly suitable for a wide range of biological applications. chemicalbook.comsigmaaldrich.combio-world.com
The utility of this compound spans numerous areas of scientific research:
Cell Culture: It is frequently used in culture media for bacteria, yeast, and mammalian cells to maintain a stable pH, which is crucial for cell growth and metabolism. chemicalbook.comhopaxfc.combiochemazone.comhbdsbio.com
Electrophoresis: MES serves as a running buffer in various electrophoresis techniques, such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), particularly for resolving small proteins and peptides. chemicalbook.comhopaxfc.combiochemazone.comscbt.com
Chromatography: It is employed as a buffer in different types of chromatography, including cation-exchange, gel-filtration, and hydrophobic interaction chromatography for protein purification. hopaxfc.comhbdsbio.comyacooscience.com
Enzyme Assays and Protein Studies: MES is valuable for studying enzyme kinetics and protein stability, providing a stable pH environment that does not significantly interact with most metal ions, which can be critical for the function of certain enzymes. bostonbioproducts.combiochemazone.commedchemexpress.com
Biochemical and Diagnostic Assays: The stable reaction conditions provided by MES are essential for the accuracy and reproducibility of many diagnostic and biochemical assays. biochemazone.comrevvity.com
The development of MES and other Good's buffers fundamentally advanced biochemical research by providing scientists with reliable tools to control pH, leading to more accurate and meaningful experimental outcomes. nih.govnsf.gov
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 145224-94-8 formedium.comchemicalbook.comrpicorp.comscbt.comduchefa-biochemie.commerckmillipore.com |
| Molecular Formula | C₆H₁₃NO₄S·H₂O rpicorp.comscbt.comduchefa-biochemie.com |
| Molecular Weight | 213.25 g/mol scbt.commerckmillipore.com |
| pKa (at 25°C) | ~6.1 bostonbioproducts.combio-world.combio-world.com |
| Useful pH Range | 5.5 - 6.7 hopaxfc.comrpicorp.combostonbioproducts.comduchefa-biochemie.com |
| Appearance | White crystalline powder hopaxfc.comthermofisher.com |
| Solubility in Water | High wikipedia.orgformedium.comchemicalbook.com |
Properties
CAS No. |
14524-94-8 |
|---|---|
Molecular Formula |
C23H16O6.2C17H19ClN2S |
Origin of Product |
United States |
Theoretical Frameworks of Mes Monohydrate S Buffering Action in Research Contexts
Principles of pH Stabilization by MES Monohydrate in Aqueous Media
This compound, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer developed by Norman E. Good and his colleagues in the 1960s. wikipedia.orghopaxfc.com It is widely used in biochemistry and molecular biology to maintain a stable pH. hbdsbio.commedchemexpress.com The effectiveness of MES as a buffer is rooted in its pKa value, which is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. At 25°C, MES has a pKa of approximately 6.1 to 6.15. biochemazone.comsigmaaldrich.com This makes it an effective buffer in the pH range of 5.5 to 6.7. biochemazone.comduchefa-biochemie.com
The buffering action of MES is due to the presence of a morpholino ring and an ethanesulfonic acid group in its structure. hbdsbio.com The morpholino group contains a tertiary amine that can accept a proton (act as a base), while the sulfonic acid group can donate a proton (act as an acid). This zwitterionic nature allows MES to neutralize both added acids and bases, thereby resisting significant changes in pH. bostonbioproducts.comsigmaaldrich.com
The criteria for its development included having a pKa in the midrange, high solubility in water, minimal solubility in other solvents, minimal salt effects, and chemical and enzymatic stability. wikipedia.org MES is highly soluble in water and is not metabolized by bacteria or eukaryotic cells, making it suitable for various biological applications, including cell culture media. hopaxfc.comhbdsbio.com It also has minimal absorption in the UV and visible spectral range, which is advantageous for spectrophotometric assays. wikipedia.org
Implications of Zwitterionic Character on Buffering Performance and Experimental Compatibility
A key advantage of MES's zwitterionic nature is its minimal interaction with metal ions. wikipedia.org Unlike common buffers such as phosphate (B84403) and acetate (B1210297), which can form complexes with metal ions, MES shows negligible binding with many divalent cations like Cu(II) and only weakly binds to Ca²⁺, Mg²⁺, and Mn²⁺. wikipedia.orgresearchgate.net This makes MES a suitable non-coordinating buffer for studies involving metal ions, ensuring that the buffer does not interfere with the experimental system. wikipedia.orghopaxfc.com
Furthermore, the zwitterionic structure of MES contributes to its stability and inertness in biological systems. bostonbioproducts.comhopaxfc.com It is not metabolized by cells and does not typically interfere with biochemical reactions, making it a reliable choice for a wide range of applications including enzyme assays, electrophoresis, and chromatography. hopaxfc.comhbdsbio.com For instance, MES is used in various chromatography techniques like cation exchange, gel filtration, and hydrophobic interaction chromatography. hopaxfc.com It is also used in SDS-PAGE electrophoresis and fluorescence microscopy. hopaxfc.comhbdsbio.com In protein interaction studies, MES has been shown to interact with the peptide backbone of bovine serum albumin, leading to a net stabilization of the protein. hopaxfc.comhbdsbio.com
Applications of Mes Monohydrate in Diverse Biochemical and Molecular Biology Methodologies
Enzymatic Studies and Kinetic Analysis
The precise control of pH is paramount in the study of enzymes, as even minor fluctuations can significantly impact their activity, stability, and kinetic properties. MES monohydrate is a valuable tool for researchers in this field due to its reliable buffering capacity in the slightly acidic to neutral pH range.
This compound is frequently employed to maintain a stable pH environment, which is crucial for preserving the native conformation and function of enzymes. chemicalbook.comduchefa-biochemie.com Its effective buffering range of pH 5.5 to 6.7 makes it particularly suitable for studying enzymes that operate in slightly acidic conditions. sigmaaldrich.comduchefa-biochemie.com The stability of the pH provided by this compound ensures that the enzyme's active site remains in the correct ionization state for substrate binding and catalysis. sigmaaldrich.comchemicalbook.com Furthermore, its minimal interaction with metal ions is advantageous in studies of metalloenzymes, preventing the chelation of essential cofactors. sigmaaldrich.commedchemexpress.com The minimal change in its pKa with temperature fluctuations further ensures consistent buffering across various experimental conditions. chemicalbook.com
A study on the protease cathepsin B, for instance, utilized a 100 mM MES buffer at pH 5.0 to investigate the enzymatic digestion of protein substrates. nih.gov This highlights the buffer's utility in creating the specific acidic environment required for the activity of certain proteases. The chemical and enzymatic stability of MES itself ensures that it does not degrade or interfere with the enzymatic reaction being studied. sigmaaldrich.com
The study of enzyme kinetics involves measuring reaction rates under various conditions to understand the enzyme's mechanism of action. wikipedia.org this compound is a preferred buffer in many kinetic assays because it generally does not interfere with the reaction being monitored. chemicalbook.com Its zwitterionic nature and lack of absorbance in the UV range prevent it from interacting with or masking the signals of substrates or products. chemicalbook.combiospectra.us
The Michaelis-Menten model is a fundamental concept in enzyme kinetics, describing the relationship between the reaction velocity and substrate concentration. adarshcollege.inlibretexts.org The use of a stable buffer like this compound is critical for accurately determining kinetic parameters such as Vmax (maximum velocity) and Km (Michaelis constant). chemicalbook.comlibretexts.org By maintaining a constant pH, MES ensures that any observed changes in reaction rate are directly attributable to variations in substrate concentration or the presence of inhibitors, rather than pH-induced effects on the enzyme. chemicalbook.comadarshcollege.in
For example, in the study of fermentation enzymes like pyruvate (B1213749) decarboxylase (PDC) and alcohol dehydrogenase (ADH), MES hydrate (B1144303) was a component of the extraction buffer used to analyze their specific enzyme activity through kinetic modeling. nih.gov This underscores the buffer's role in providing a stable backdrop for detailed kinetic analysis.
Spectrophotometry is a common technique for monitoring enzyme activity by measuring the change in absorbance of a solution over time. A key advantage of this compound in these assays is its very low absorbance in the ultraviolet (UV) spectrum. chemicalbook.combiospectra.us This property is crucial as many biologically relevant molecules, including substrates and products of enzymatic reactions, are quantified by their UV absorbance. sigmaaldrich.comnih.gov
The minimal UV absorptivity of MES ensures that the buffer itself does not contribute to the absorbance signal, thereby reducing background noise and increasing the accuracy of the measurements. chemicalbook.combiospectra.us This is particularly important when working with low concentrations of reactants or when the change in absorbance is small. The low reactivity of MES further prevents it from interfering with the chromogenic or fluorogenic substrates often used in these assays. sigmaaldrich.combiospectra.us
Table 1: Properties of this compound Relevant to Biochemical Assays
| Property | Value/Characteristic | Significance in Biochemical and Molecular Biology Methodologies |
|---|---|---|
| pKa at 25°C | 6.1 sigmaaldrich.comsigmaaldrich.com | Effective buffering in the slightly acidic to neutral pH range (5.5-6.7), ideal for many biological systems. sigmaaldrich.comduchefa-biochemie.com |
| UV Absorbance | Minimal/Very Low chemicalbook.combiospectra.us | Reduces interference in spectrophotometric assays, allowing for more accurate measurements of biological molecules. sigmaaldrich.comchemicalbook.combiospectra.us |
| Metal Ion Binding | Negligible to low sigmaaldrich.commedchemexpress.com | Prevents chelation of essential metal cofactors in enzymatic reactions. sigmaaldrich.commedchemexpress.com |
| Water Solubility | High sigmaaldrich.comsigmaaldrich.com | Allows for the preparation of concentrated stock solutions and easy use in aqueous experimental systems. sigmaaldrich.comsigmaaldrich.com |
| Chemical and Enzymatic Stability | High sigmaaldrich.com | Ensures the buffer does not degrade or interfere with the biological reactions being studied. sigmaaldrich.com |
Investigations into this compound's Influence on Enzyme Reaction Kinetics
Protein Science and Purification Methodologies
The isolation and purification of proteins are fundamental to understanding their structure and function. This compound plays a significant role in these processes by providing a stable and non-interactive environment that helps to maintain the integrity of the target protein.
This compound is often a component of buffers used for extracting proteins from cells and tissues. sigmaaldrich.commolnova.com Its ability to maintain a stable pH helps to prevent protein denaturation and degradation by endogenous proteases during the extraction process. molnova.com For instance, MES has been used as a component of the extraction buffer for the enzyme BACE1. sigmaaldrich.com
In the context of recombinant protein expression, proteins can sometimes form insoluble aggregates known as inclusion bodies. biotechrep.irnih.gov The solubilization of these inclusion bodies often requires the use of denaturing agents, and subsequent refolding into a biologically active conformation is a critical step. tudublin.iethermofisher.com While strong denaturants are common, MES can be a component of the buffers used in both the solubilization and the subsequent refolding steps, where a gradual removal of the denaturant in a well-buffered solution is necessary to promote correct protein folding. tudublin.ie The stable pH provided by MES during dialysis or dilution-based refolding methods helps to guide the protein into its native state. biotechrep.ir
Maintaining the correct three-dimensional structure, or conformation, of a protein is essential for its biological activity. nih.govlu.se this compound contributes to the conformational stability of proteins in solution by maintaining an optimal pH, which is a critical factor influencing protein structure. medchemexpress.comnih.gov Changes in pH can alter the ionization state of amino acid side chains, leading to changes in electrostatic interactions and potentially causing the protein to unfold or aggregate. amazonaws.com
The use of MES in experimental solutions for techniques like circular dichroism, which is used to study protein secondary structure, helps to ensure that any observed changes in conformation are due to the experimental variable being tested (e.g., temperature or ligand binding) rather than pH instability. nih.gov Furthermore, in studies investigating the immunogenicity of proteins, maintaining conformational stability is crucial, and MES buffer has been utilized in such contexts. nih.gov The stabilizing effect of MES can be particularly important for proteins that are sensitive to their chemical environment. amazonaws.comresearchgate.net
Role in Electrophoretic Separations
This compound plays a significant role as a component in running buffers for various electrophoretic techniques, which are fundamental for separating biomolecules like proteins and nucleic acids. hopaxfc.com Its consistent pH maintenance ensures reliable and reproducible separation results. hopaxfc.com
SDS-PAGE: In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), MES is a key ingredient in running buffers, particularly for Bis-Tris gels. sigmaaldrich.comexreprotein.com This buffer system operates at a neutral pH, which minimizes protein modifications that can occur in the highly alkaline environment of traditional Tris-Glycine gels. sigmaaldrich.com The use of MES running buffer is especially advantageous for the optimal separation of small to medium-sized proteins, generally those less than 50 kDa. sigmaaldrich.combio-world.comhimedialabs.com The neutral pH environment provided by MES-based buffers helps to maintain protein integrity during the electrophoresis run, leading to sharper bands and more accurate molecular weight estimations. sigmaaldrich.com
Capillary Electrochromatography (CEC): MES is considered an excellent buffer for CEC due to its low ionic mobility. sigmaaldrich.comchemicalbook.comlookchem.com This property is advantageous as it contributes to a more stable and efficient separation process. Furthermore, MES serves as a safer alternative to potentially toxic buffers like cacodylate and non-zwitterionic buffers such as citrate (B86180) and malate. sigmaaldrich.comchemicalbook.comlookchem.com
| Technique | Role of this compound | Key Advantages | Typical Protein Size Range |
|---|---|---|---|
| SDS-PAGE (with Bis-Tris gels) | Component of the running buffer. sigmaaldrich.comexreprotein.com | Maintains a neutral pH, minimizes protein modification, and yields sharper bands. sigmaaldrich.com | Small to medium-sized proteins (<50 kDa). sigmaaldrich.comhimedialabs.com |
| Capillary Electrochromatography (CEC) | Buffer component. sigmaaldrich.comchemicalbook.comlookchem.com | Low ionic mobility and a safer alternative to toxic buffers. sigmaaldrich.comchemicalbook.comlookchem.com | N/A |
Applications in Macromolecular Crystallization for Structural Biology Research
The determination of the three-dimensional structure of macromolecules by X-ray crystallography is a cornerstone of structural biology, and obtaining high-quality crystals is the critical bottleneck. aimspress.com this compound is frequently employed as a buffering agent in the crystallization screening and optimization process. aimspress.comnih.gov
The stability and solubility of a protein are highly dependent on the pH of the solution. numberanalytics.com MES, with its pKa of approximately 6.1 at 25°C, provides a stable pH environment in the range of 5.5 to 6.7, which is often conducive to protein crystallization. sigmaaldrich.comhamptonresearch.com It is a common component of commercial and custom crystallization screens. windows.net Research has shown that the buffer molecule itself can have specific interactions with the protein, and numerous structures in the Protein Data Bank (PDB) contain ordered MES molecules, indicating its direct involvement in the crystal lattice. researchgate.net For instance, in the crystallization of a disulfide oxidoreductase, FrnE, rod-shaped crystals were obtained in a condition containing 100 mM MES at pH 5.0. nih.gov Similarly, the precipitant solution for the crystallization of the alginate transporter, AlgE, included 100 mM MES buffer at a pH range of 5.5-6.5. nih.gov
| Protein | Crystallization Condition Including MES | Reference |
|---|---|---|
| FrnE (disulfide oxidoreductase) | 100 mM MES pH 5.0, 20% PEG 6000 | nih.gov |
| AlgE (alginate transporter) | 100 mM MES buffer pH 5.5–6.5, 350–450 mM ammonium (B1175870) chloride, 18–21%(v/v) PEG 400 | nih.gov |
Nucleic Acid Research and Analysis
The stability and integrity of nucleic acids are paramount for the success of many molecular biology techniques. MES buffer plays a role in maintaining this stability and is integrated into various analytical methods.
Maintenance of Nucleic Acid Stability in Experimental Systems
Nucleic acids can be susceptible to degradation, and maintaining a stable pH is crucial for their integrity. nih.gov MES buffer is utilized in experimental setups to provide a controlled pH environment, particularly in studies involving nucleic acid structure and stability. For example, thermodynamic studies of DNA duplex formation have been conducted in buffers containing 50 mM MES at pH 6.0. nih.gov Its property of only weakly binding to divalent metal cations like Mg²⁺ makes it a suitable non-coordinating buffer in experiments where metal ion concentrations are critical. sigmaaldrich.comgenetoprotein.com
Integration into Molecular Biology Techniques
MES buffer finds application in various molecular biology techniques involving the amplification and detection of nucleic acids. In some protocols for nucleic acid extraction, an acidic buffer like MES at pH 5 is used to facilitate the binding of DNA to a chitosan-modified filter. researchgate.net Furthermore, MES buffer has been used in the development of nucleic acid detection assays. For instance, in a triplex-enhanced nucleic acid detection assay (TENADA), a 10 mM MES buffer at pH 6 was used in the preparation of the capture molecule. mdpi.com In studies involving the capture and in situ amplification of nucleic acids, λ-Phage DNA was spiked into a 10 mM MES buffer at approximately pH 5. acs.org
Cellular and Tissue Culture Systems (Non-Clinical Focus)
Maintaining a stable physiological pH is critical for the optimal growth and function of cells in culture. hopaxfc.com While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like MES offer an alternative for pH control in various cell culture applications. interchim.frd-nb.info
Application in Plant Tissue Culture and Hydroponic Systems
Impact on Plant Growth and Morphogenesis in vitro
The concentration of this compound in the culture medium can have a significant impact on plant growth and development in vitro. nih.govfrontiersin.org Research on Arabidopsis thaliana has shown that the effects of MES are concentration-dependent. nih.govfrontiersin.orgnih.gov
Promotive Effects: At concentrations of 0.01% and 0.1%, MES has been observed to promote root growth, including an increase in the root apex area, from the early seedling stage. hopaxfc.comnih.govfrontiersin.org
Inhibitory Effects: Conversely, a higher concentration of 1% MES has been shown to significantly inhibit root growth, reduce the number of root hairs, and decrease the length of the meristem. hopaxfc.comnih.govfrontiersin.org This inhibitory effect is thought to be related to the disruption of reactive oxygen species (ROS) homeostasis in the root apex. nih.govfrontiersin.orgnih.gov
Studies on other plant species have also demonstrated the influence of MES on morphogenesis. For instance, in white cabbage microspore cultures, the combination of 3 mM MES with gum arabic significantly enhanced embryogenesis efficiency. hopaxfc.com In rice suspension cultures, a medium supplemented with MES, along with PVP and casein hydrolysate, resulted in high amounts of callus proliferation. hopaxfc.com
The stability of the medium pH provided by MES is a key factor in its beneficial effects. In Douglas-fir shoot cultures, MES was found to provide a more stable medium pH compared to unbuffered media, which is crucial for explant development. f1000research.com
Interactive Data Table: Effect of MES Concentration on Arabidopsis thaliana Root Growth
| MES Concentration | Effect on Root Growth | Effect on Root Hairs | Effect on Meristem Length |
| 0.01% | Promoted | No significant effect | No significant effect |
| 0.1% | Promoted | No significant effect | No significant effect |
| 1% | Inhibited | Reduced number | Decreased |
Studies on Nutrient Uptake in this compound Buffered Plant Systems
The stable pH environment created by this compound in hydroponic and culture systems plays a crucial role in nutrient uptake by plants. hbdsbio.comnih.gov However, the effects of MES on the uptake of specific nutrients can be complex and sometimes contradictory, depending on the plant species and experimental conditions.
Positive and Neutral Effects:
In soybean hydroponic cultures, MES at concentrations of 1–2 mM has been shown to provide excellent buffering capacity without inhibiting nitrogen fixation. hopaxfc.comnih.gov
Some studies report that 5 mM MES had no significant impact on the growth or uptake of most nutrients. hopaxfc.com
Potassium uptake was even observed to be enhanced in non-nodulated soybean seedlings in the presence of an MES buffer. hopaxfc.com
MES can also provide some necessary organic acids that may promote the absorption of elements like calcium and magnesium. hbdsbio.com
Negative and Conflicting Effects:
In contrast, some research has indicated that MES can have adverse effects on nutrient uptake and plant growth. In maize, 2 mM MES in a hydroponic culture reduced both shoot and root dry matter and increased the accumulation of nitrogen, calcium, magnesium, manganese, and zinc in the shoots. nih.gov
In winter wheat, the uptake of magnesium, manganese, and zinc was reported to decrease in the presence of MES. nih.gov
For cucumber grown in hydroponics, MES was found to perturb normal growth by oxidizing Mn2+ to Mn3+, causing it to precipitate out of the nutrient solution and thereby inhibiting nutrient uptake. nih.gov
These conflicting findings highlight the importance of optimizing MES concentration and considering the specific requirements of the plant species being studied.
Use in Microbial Cell Culture and Fermentation Processes
This compound is a valuable buffer in microbial cell culture and fermentation processes due to its chemical stability and resistance to metabolic breakdown by most microorganisms. hopaxfc.comphygenera.de Its ability to maintain a stable pH is critical for optimizing the growth and productivity of various microbial strains. sigmaaldrich.comsigmaaldrich.com MES is considered non-toxic to many cultured cell lines and is highly soluble in water, providing clear solutions. sigmaaldrich.comsigmaaldrich.com
The buffer is often included in culture media to support the growth of bacteria and eukaryotic cells. hopaxfc.comhbdsbio.com Its pKa of around 6.1 makes it particularly suitable for experiments requiring a stable pH in the slightly acidic range. medchemexpress.com However, it is important to note that like many biological buffers, MES is not entirely inert and can have specific effects on microbial physiology. For instance, some studies have reported that certain buffers can influence processes like antibiotic production and biofilm formation. asm.org While MES is generally considered a good choice for its biocompatibility, researchers should be aware of potential, though often minimal, interactions with the biological system under investigation. hopaxfc.comasm.org
Investigations of this compound's Effects on Cellular Responses in Experimental Models
This compound's utility extends to the investigation of cellular responses in various experimental models, where maintaining a stable extracellular pH is crucial for accurate observations. nih.govmedchemexpress.com The buffer's minimal interaction with many biological components makes it a preferred choice for studying cellular processes without introducing significant artifacts. hopaxfc.commedchemexpress.com
One area of investigation has been its effect on cellular structures and processes. For example, at high concentrations, MES, along with another Good's buffer, PIPES, was observed to induce the polymerization of purified tubulin. nih.gov
A significant finding in plant cell models is the impact of MES on reactive oxygen species (ROS) homeostasis. In Arabidopsis thaliana roots, a high concentration (1%) of MES was found to suppress the generation of superoxide (B77818) in the root apex. nih.govfrontiersin.orgnih.gov This effect on ROS, which are important signaling molecules, suggests that MES can directly influence cellular signaling pathways that govern morphogenesis. nih.govfrontiersin.org
In animal cell models, while MES is generally considered non-toxic, some zwitterionic buffers have been shown to affect cellular functions. For example, HEPES, another Good's buffer, has been reported to consume superoxide and nitric oxide. nih.gov Although MES is not a piperazine-based buffer like HEPES and PIPES, which can form radicals, these findings underscore the importance of considering the potential for subtle buffer-induced effects on cellular responses. nih.gov Research on alfalfa leaf protoplasts demonstrated that buffering the culture medium with MES could delay medium acidification and, consequently, affect cell elongation and division. researchgate.net
Chromatographic Separation Techniques
This compound is a frequently used buffer in various chromatographic techniques due to its favorable properties, such as its useful pH range and low UV absorbance. hopaxfc.comhopaxfc.com It is particularly well-suited for methods aimed at separating and purifying proteins and other biomolecules. fishersci.fi
Integration into Ion Exchange Chromatography (Cation and Hydroxylapatite)
MES is widely employed as a component of the mobile phase in cation exchange chromatography (CEX). hbdsbio.comhbdsbio.combio-world.com In CEX, the separation of molecules is based on their net surface charge. MES, being an anionic buffer, is suitable for creating the appropriate pH conditions for the binding and elution of positively charged molecules from the stationary phase. hopaxfc.comhbdsbio.com It provides a stable ionic environment over a broad pH range, which contributes to more ideal and reproducible separation effects. hbdsbio.com MES-based buffers have been shown to offer better resolution in the separation of protein variants, such as deamidated forms of ribonuclease A, compared to phosphate-based buffers. lcms.cz Furthermore, MES-based salt buffers have demonstrated increased reproducibility in the charge variant analysis of monoclonal antibodies compared to phosphate (B84403) buffers. lcms.cz
In the context of hydroxylapatite (HAP) chromatography, MES is also a valuable buffer component. hopaxfc.comhbdsbio.comhopaxfc.com HAP chromatography is a mixed-mode chromatography that separates proteins based on a combination of cation exchange and calcium affinity interactions. The use of a non-phosphate buffer like MES is advantageous because phosphate in the buffer can interfere with the binding of proteins to the HAP matrix. wfu.eduvalidated.com By using MES, researchers can more precisely control the elution of proteins with a phosphate gradient. wfu.edu For instance, in the separation of the protein AhpC*, using MES buffer at lower pH values (5.5 and 6.0) increased the phosphate concentration required for elution, demonstrating the influence of the buffering system on the separation process. wfu.edu
Interactive Data Table: Comparison of Buffers in Cation Exchange Chromatography for Ribonuclease A Variant Separation
| Buffer System | Resolution between Deamidation Products |
| MES-based | 2.94 |
| Phosphate-based | 1.37 |
Utility in Gel Filtration and Hydrophobic Interaction Chromatography
MES (2-(N-morpholino)ethanesulfonic acid) monohydrate is a valuable buffering agent in several chromatographic techniques, including gel filtration chromatography (also known as size-exclusion chromatography) and hydrophobic interaction chromatography (HIC). hopaxfc.comyacooscience.comhbdsbio.com Its utility stems from its pKa of approximately 6.1, which provides stable pH conditions in the range of 5.5 to 6.7. sigmaaldrich.comresearchgate.net This is crucial for maintaining the structural integrity and biological activity of proteins during purification.
In gel filtration chromatography , the primary goal is to separate molecules based on their size. cytivalifesciences.com The choice of buffer generally does not affect the resolution, but a salt, like sodium chloride, is often included to minimize weak electrostatic interactions between the proteins and the chromatography media. harvardapparatus.com MES is an ideal buffer in this context because it helps maintain a stable pH, which is important for protein stability, without directly participating in the separation mechanism. hbdsbio.comcytivalifesciences.com Its stability and buffering capacity in the neutral pH range contribute to reliable and reproducible experimental outcomes. hbdsbio.com
For hydrophobic interaction chromatography (HIC) , which separates proteins based on their surface hydrophobicity, MES buffer is also a suitable choice. hopaxfc.comyacooscience.com In HIC, a high-salt buffer is used to promote the binding of proteins to the hydrophobic stationary phase. bio-rad.com Elution is then achieved by decreasing the salt concentration. bio-rad.com MES can be used as the buffering agent in both the high-salt binding buffer and the low-salt elution buffer to maintain a constant pH throughout the process. huji.ac.il This is critical because pH can influence the surface charge of a protein, which in turn can affect its hydrophobic interactions and, consequently, its retention on the column. bio-rad.comchromatographyonline.com While MES itself is not directly involved in the hydrophobic interactions, its ability to provide a stable pH environment ensures that the separation is based on the true hydrophobicity of the proteins. hopaxfc.comyacooscience.com
It is worth noting that while MES is generally considered non-interactive, some studies have shown weak interactions with certain proteins, which could potentially influence protein dynamics. nih.gov However, for most standard chromatographic applications, it is considered a reliable and non-interfering buffer.
Application in Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX) for Biopharmaceutical Proteins
The purification and analysis of biopharmaceutical proteins, such as monoclonal antibodies (mAbs), require robust and reproducible chromatographic methods. This compound is frequently employed as a buffer component in several key techniques used for this purpose, including size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and ion-exchange chromatography (IEX). mabion.euhopaxfc.com
Size-Exclusion Chromatography (SEC):
In the context of biopharmaceuticals, SEC is a reference method for the qualitative and quantitative analysis of protein aggregates. americanpharmaceuticalreview.com The use of mild mobile phase conditions is a major advantage of SEC, as it minimizes the impact on the protein's structure. americanpharmaceuticalreview.com MES buffer, often in combination with salts like sodium chloride, helps to maintain a stable pH, which is crucial for the stability of many proteins, including antibodies. cytivalifesciences.com
Hydrophobic Interaction Chromatography (HIC):
HIC is used to separate proteins and their variants based on hydrophobicity. This technique is valuable for removing impurities and can be used at various stages of purification. The mobile phase in HIC typically consists of a buffering agent and a high concentration of salt to promote binding. bio-rad.comchromatographyonline.com MES is a suitable buffering agent for HIC of biopharmaceuticals, helping to maintain a constant pH, which is important for consistent and reproducible separations. huji.ac.ilchromatographyonline.com
Ion-Exchange Chromatography (IEX):
IEX is a cornerstone technique for the purification of biopharmaceutical proteins, including monoclonal antibodies. mabion.eu It separates molecules based on their net charge. For the analysis of monoclonal antibody charge variants, cation-exchange chromatography (CEX) is commonly used, and MES is a frequently utilized buffer in these applications. mabion.eumolnar-institute.com
Another study explored alternative buffer systems for the CEX separation of mAbs and identified a MES / 1,3-diamino-2-propanol (B154962) (DAP) system as a promising candidate that offered alternative selectivity while maintaining good peak shapes. molnar-institute.com The zwitterionic nature of MES is advantageous in IEX as it can help control the pH at the column surface without being repelled by the charged stationary phase, which can sometimes be an issue with other buffers. acs.org
Table of Key Chromatographic Parameters using MES Buffer
| Chromatographic Technique | Purpose | Typical MES Concentration | Typical pH Range | Common Eluents/Additives | Reference |
| Gel Filtration (Size-Exclusion) | Separation by molecular size, buffer exchange | 20-50 mM | 6.0 - 7.0 | Sodium Chloride (e.g., 150 mM) | hbdsbio.comcytivalifesciences.comharvardapparatus.com |
| Hydrophobic Interaction (HIC) | Separation by protein hydrophobicity | 20-50 mM | 6.5 - 7.0 | High concentration of salts (e.g., Ammonium Sulfate) for binding; decreasing salt gradient for elution | bio-rad.comhuji.ac.ilchromatographyonline.com |
| Cation-Exchange (CEX) for mAbs | Separation of charge variants | 10-25 mM | 5.5 - 6.7 | Sodium Chloride gradient for elution | mabion.euthermofisher.comwaters.com |
Interactions of Mes Monohydrate with Experimental Components and Biological Systems
Behavior as a Non-Coordinating Buffer in Metal Ion Solutions
A significant advantage of MES is its general lack of coordination with metal ions, a property that distinguishes it from common buffers like phosphate (B84403) and acetate (B1210297) which can readily form complexes. wikipedia.org This characteristic is particularly important in studies involving metal-dependent enzymes and processes where the buffer's interaction with essential metal cofactors could lead to erroneous results.
MES exhibits a notably weak affinity for a range of divalent and trivalent metal ions. wikipedia.org This is attributed to its molecular structure, which does not readily form stable chelate complexes. hbdsbio.com Research has quantified the binding constants for MES with several metal ions, demonstrating its non-coordinating nature. For instance, at 20°C and an ionic strength of 0.1 M, the binding constants (log K) for MES with Mg²⁺, Ca²⁺, and Mn²⁺ are reported to be 0.8, 0.8, and 1.7, respectively. medchemexpress.commedchemexpress.com The interaction with Cu(II) is considered negligible. wikipedia.orgsigmaaldrich.com However, it has been noted that MES can form strong interactions with Fe(III). hopaxfc.comchemicalbook.com
The weak interaction between MES and certain cations like Ca²⁺ is further supported by thermodynamic studies. Isothermal titration calorimetry (ITC) experiments have shown that the enthalpy of interaction between Ca²⁺ and MES is small, reflecting weak bonding interactions. nsf.gov This contrasts with buffers like Bis-Tris, which show a more favorable interaction with Ca²⁺. nsf.gov
Table 1: Binding Constants of MES with Various Metal Ions
| Metal Ion | Binding Constant (log K) | Temperature (°C) | Ionic Strength (M) | Reference(s) |
|---|---|---|---|---|
| Mg²⁺ | 0.8 | 20 | 0.1 | medchemexpress.commedchemexpress.com |
| Ca²⁺ | 0.8 | 20 | 0.1 | medchemexpress.commedchemexpress.com |
| Ca²⁺ | 0.7 | 25 | 0.1 | sigmaaldrich.com |
| Mn²⁺ | 1.7 | 20 | 0.1 | medchemexpress.commedchemexpress.com |
| Mn²⁺ | 0.7 | 25 | 0.1 | sigmaaldrich.com |
| Cu²⁺ | Negligible | 25 | 0.1 | sigmaaldrich.com |
| Fe³⁺ | Strong interaction | Not Specified | Not Specified | hopaxfc.comchemicalbook.com |
This table is interactive. Click on the headers to sort the data.
The non-coordinating nature of MES makes it a suitable buffer for studying metal-dependent enzymes and biological processes. wikipedia.org By not significantly chelating essential metal ions, MES helps to maintain the native conformation and activity of metalloenzymes, ensuring that experimental observations are not artifacts of buffer-ion interactions. hbdsbio.com This is crucial for obtaining accurate kinetic and thermodynamic data.
For example, in studies of enzymes that require Mg²⁺ or Mn²⁺ as cofactors, the use of MES ensures that the availability of these ions is not limited by the buffer. medchemexpress.commedchemexpress.com Similarly, in research on calcium-signaling pathways involving proteins like troponin C, MES has been used to extract buffer-independent thermodynamic parameters of Ca²⁺ binding. nsf.gov The weak interaction of MES with Ca²⁺ allows for a more accurate determination of the true binding affinities and enthalpies of the protein-ion interaction. nsf.gov
However, the strong interaction of MES with Fe³⁺ suggests that it may not be a suitable buffer for all studies involving iron-dependent enzymes or processes. hopaxfc.comchemicalbook.com In such cases, the buffer could sequester iron, potentially inhibiting enzyme activity or interfering with iron-mediated reactions. Therefore, while MES is an excellent choice for many applications, careful consideration of the specific metal ions present in the experimental system is warranted.
Characteristics of Weak Binding with Specific Metal Ions
Interference with Reactive Species and Signaling Pathways in Experimental Models
While MES is generally considered biologically inert, emerging research indicates that it can interfere with certain cellular processes, particularly those involving reactive oxygen species (ROS) and other signaling molecules.
Studies on the root growth of Arabidopsis thaliana have revealed that MES can significantly interfere with ROS homeostasis. frontiersin.orgnih.govnih.gov At a concentration of 1%, MES was found to inhibit root growth and suppress the generation of superoxide (B77818) in the root apex. frontiersin.orgnih.govnih.govresearchgate.net This effect is thought to be due to the direct interaction of MES with enzymes involved in ROS production, such as peroxidases. frontiersin.orgnih.govresearchgate.netresearchgate.net By potentially acting as a substrate for these enzymes, MES can disrupt the delicate balance of ROS that is essential for normal root development and morphogenesis. frontiersin.orgnih.govresearchgate.net
Conversely, at a lower concentration of 0.1%, MES was observed to promote root growth, suggesting a concentration-dependent effect. frontiersin.orgnih.govnih.gov These findings highlight the importance of carefully selecting the buffer concentration in plant biology studies to avoid unintended physiological consequences. frontiersin.orgnih.gov
Table 2: Effects of MES Concentration on Arabidopsis thaliana Root Growth and Superoxide Generation
| MES Concentration | Effect on Root Growth | Effect on Superoxide Generation in Root Apex | Reference(s) |
|---|---|---|---|
| 1% | Significantly inhibited | Disappeared | frontiersin.orgnih.govnih.govresearchgate.net |
| 0.1% | Promoted | Observed | frontiersin.orgnih.govnih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
MES has been reported to interact with other cellular components beyond ROS-generating enzymes. Some studies suggest that MES can modify lipid interactions, which could have implications for membrane-related processes. hopaxfc.comunica.it The zwitterionic nature of MES can lead to its interaction with charged lipid head groups, potentially affecting membrane properties like bending rigidity. acs.orgnih.gov
Furthermore, research on connexin channels, which form gap junctions between cells, has shown that protonated aminosulfonate compounds, including MES, can directly inhibit channel activity. researchgate.netnih.govcapes.gov.brresearchgate.net This inhibition is pH-dependent and appears to be specific to certain types of connexin channels. nih.govvaincrealzheimer.org The proposed mechanism involves the protonated form of MES acting as an inhibitor, highlighting a potential confounding factor in studies of intercellular communication. nih.govresearchgate.net
Despite its interference with certain ROS-generating pathways, MES is considered a suitable buffer for many redox studies because it does not form radical species itself. hbdsbio.comuminho.pthopaxfc.com This is in contrast to some other common buffers, such as HEPES and PIPES, which are based on a piperazine (B1678402) ring and have the potential to form radicals. frontiersin.orgnih.gov The stability of MES in the presence of redox-active compounds provides a stable background for investigating the mechanisms and kinetics of redox reactions. hbdsbio.com
While MES can be oxidized by strong oxidizing agents like hydrogen peroxide, this reaction is generally slow and not expected to have a significant impact on most biological or biochemical systems. uminho.pt This property, combined with its non-coordinating nature towards many metal ions, makes MES a valuable tool for researchers studying a wide range of redox processes where the buffer's inertness is paramount. hbdsbio.comuminho.pt
Reported Interactions with Cellular Molecules and Components (e.g., Lipids, Connexin Channels)
Stability and Degradation Considerations in Research Environments
The stability of 2-(N-morpholino)ethanesulfonic acid monohydrate (MES monohydrate) buffer is a critical factor for the reproducibility and reliability of experimental results. Its integrity can be compromised by various environmental factors, including sterilization procedures, light exposure, and storage temperature. Understanding these influences is essential for maintaining the buffer's performance in research settings.
Sterilization is a crucial step to prevent microbial contamination in biological experiments. However, the method chosen can significantly impact the chemical integrity of the MES buffer.
Autoclaving, a common sterilization method involving high pressure and temperature (typically 121°C), is not recommended for MES buffer solutions. hamptonresearch.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukprotocol-online.orgsynthesisgene.comreddit.com The high heat induces degradation of the MES molecule, which is visually indicated by the solution turning a yellow color. hamptonresearch.comsigmaaldrich.comhbdsbio.comhamptonresearch.comresearchgate.net While this color change signals a chemical alteration, studies have noted that the pH of the buffer does not change significantly after autoclaving. hamptonresearch.comsigmaaldrich.comhbdsbio.comsigmaaldrich.comsigmaaldrich.com The specific identity of the yellow degradation product formed during this process remains unknown. hamptonresearch.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.ukhamptonresearch.comsigmaaldrich.com
The preferred and recommended method for sterilizing MES buffer solutions is filtration. sigmaaldrich.comprotocol-online.orgsynthesisgene.com Using a 0.22 µm filter effectively removes particulates and microorganisms without subjecting the buffer to high temperatures that cause degradation. scientificlabs.co.ukhbdsbio.combiochemazone.commedchemexpress.com If a nuclease-free buffer is required, it is best practice to first autoclave the water and then dissolve the MES buffer solids into the sterile water. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk
Other methods, such as UV sterilization, are also not advisable as the radiation can cause photodamage to the MES molecule. researchgate.net
| Sterilization Method | Effect on MES Buffer Integrity | Recommendation |
|---|---|---|
| Autoclaving (Steam Sterilization) | Causes the solution to turn yellow, indicating chemical degradation. hamptonresearch.comsigmaaldrich.comhbdsbio.comhamptonresearch.com The pH, however, remains largely unchanged. hamptonresearch.comsigmaaldrich.comsigmaaldrich.com | Not Recommended. hamptonresearch.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk |
| Filtration (e.g., 0.22 µm filter) | Effectively sterilizes the solution by removing microbes without causing chemical degradation. hbdsbio.combiochemazone.com | Highly Recommended. sigmaaldrich.comprotocol-online.orgsynthesisgene.com |
| UV Sterilization | Potential for photodamage to the MES molecule. researchgate.net | Not Recommended. researchgate.net |
Proper storage is essential to preserve the stability and performance of this compound solutions. Key factors influencing its shelf-life include temperature, light exposure, and container sealing.
For optimal stability, MES buffer solutions should be stored in a cool, dark environment. The generally recommended storage temperature is between 2°C and 8°C. hamptonresearch.comsigmaaldrich.comhbdsbio.comhbdsbio.comsigmaaldrich.com Under these conditions, solutions can remain stable for several months. hamptonresearch.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Storing the buffer at room temperature, especially for extended periods, is not advised as it can lead to the solution turning yellow within six months, a sign of aging and degradation. hamptonresearch.comhamptonresearch.comresearchgate.net
Exposure to light, particularly strong light or ultraviolet (UV) rays, should be avoided as it can trigger chemical reactions that compromise the solution's stability and performance. researchgate.nethbdsbio.comvacutaineradditives.com Therefore, storing MES solutions in dark or opaque, well-sealed containers is a critical practice to prevent photodegradation and contamination from airborne impurities. hbdsbio.comvacutaineradditives.com Before use, a visual inspection for any discoloration or precipitation is recommended; if observed, the solution should be discarded and a fresh batch prepared. biochemazone.comhbdsbio.com
| Storage Condition | Recommendation | Observed Effects of Improper Conditions |
|---|---|---|
| Temperature | Store at 2-8°C. hamptonresearch.comsigmaaldrich.comhbdsbio.com | Storage at room temperature can cause the solution to turn yellow within six months. hamptonresearch.comhamptonresearch.com High temperatures can accelerate degradation. hbdsbio.comvacutaineradditives.com |
| Light Exposure | Store in the dark or in an opaque container, protected from light. researchgate.nethbdsbio.comvacutaineradditives.com | Exposure to light, especially UV, can trigger chemical reactions and affect stability. researchgate.nethbdsbio.com |
| Container | Use a well-sealed container. hbdsbio.comvacutaineradditives.com | Prevents entry of airborne impurities and evaporation. hbdsbio.com |
| Shelf Life (at 2-8°C) | Stable for several months. hamptonresearch.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.com Some sources suggest up to six months. biochemazone.com | Degradation over time, indicated by yellowing or precipitation. researchgate.netbiochemazone.com |
Methodological Optimizations and Comparative Research Involving Mes Monohydrate
Preparation and Quality Control for Academic Research Applications
Strategies for Accurate Preparation of MES Monohydrate Solutions for Experimental Precision
The precise preparation of 2-(N-morpholino)ethanesulfonic acid (MES) monohydrate solutions is fundamental to ensuring the accuracy and reproducibility of experimental results in various research applications, including biochemistry, molecular biology, and cell culture. hbdsbio.commedchemexpress.com Achieving experimental precision begins with a systematic approach to buffer preparation.
A standard method for preparing a MES buffer solution involves the following steps:
Calculate and Weigh: Begin by calculating the precise mass of this compound powder required to achieve the desired molar concentration for a specific final volume. Use a calibrated, precision balance for this measurement to ensure accuracy. sigmaaldrich.com
Dissolution: Dissolve the weighed this compound powder in high-purity, deionized water, typically starting with about 80% of the final desired volume. sigmaaldrich.com It is important to note that the free acid form of MES is not highly soluble in water, and it is common to start with a slurry which will dissolve as a base is added. interchim.fr
pH Adjustment: The initial pH of a MES solution will be acidic, generally between 2.5 and 4.0. hbdsbio.com Use a calibrated pH meter to monitor the pH of the solution continuously. Titrate the solution by gradually adding a concentrated solution of a strong base, such as sodium hydroxide (B78521) (NaOH), while stirring to reach the target pH. interchim.frbitesizebio.com This should be done at the temperature at which the experiment will be performed, as the pKa of MES is temperature-dependent. promegaconnections.compromega.com
Final Volume Adjustment: Once the desired pH is achieved and stable, transfer the solution to a volumetric flask or a precision graduated cylinder. Add deionized water to reach the final target volume and mix thoroughly to ensure homogeneity. sigmaaldrich.cominterchim.fr
Sterilization and Storage: For applications requiring sterility, such as cell culture, the prepared buffer solution should be sterilized by filtration through a 0.2 µm filter. Autoclaving is not recommended for MES solutions as it can cause them to turn yellow, indicating potential degradation, although the pH may not change significantly. The prepared solution should be stored at 2-8°C, protected from light, in a well-sealed container to prevent contamination and degradation. hbdsbio.com Before use, a visual inspection for clarity, color, and any precipitation is crucial. hbdsbio.com
An alternative preparation method involves making equimolar stock solutions of the MES free acid and its sodium salt. hbdsbio.com These two solutions can then be mixed in appropriate ratios while monitoring the pH to achieve the desired buffer pH, which can be a more user-friendly approach than titrating with a strong base.
Quality Control Parameters and Purity Assessment for Research-Grade this compound
The quality of this compound used in research is critical, as impurities can interfere with biological systems and compromise experimental outcomes. Research-grade this compound is typically assessed against several quality control parameters to ensure high purity and suitability for sensitive applications. Commercial preparations of MES have been found to contain contaminants like oligo(vinylsulfonic acid) (OVS), which can act as a potent inhibitor of RNA-binding proteins. wikipedia.org
Key quality control parameters for research-grade this compound include:
Assay (Purity): This measures the percentage of the active MES compound. High-purity grades suitable for biochemical research typically have an assay of ≥99% or higher, determined by titration. biospectra.us
Appearance: High-quality this compound should be a white crystalline powder. biospectra.us
Solubility: The substance should dissolve in water to form a clear, colorless solution.
pH of Solution: The pH of a defined concentration (e.g., 0.5M) is a standard check. biospectra.us
Moisture Content: The water content is measured, often by Karl Fischer titration, to confirm the monohydrate form and ensure consistency between lots. biospectra.us
Impurities: Limits are set for various potential contaminants, including heavy metals (like lead, iron, and copper), other trace metals (such as calcium and magnesium), and anions (like sulfate (B86663) and chloride). biospectra.us
Enzyme Activity: For molecular biology applications, lots are tested to be free of contaminating enzymes such as DNase, RNase, and protease. biospectra.us
UV Absorbance: As a "Good's" buffer, MES should have minimal absorbance in the UV spectrum (e.g., at 260 nm and 280 nm) to avoid interference with spectrophotometric measurements of proteins and nucleic acids. biospectra.us
The following table summarizes typical quality control specifications for a high-purity, research-grade this compound.
| Parameter | Specification | Significance |
|---|---|---|
| Assay (Titration) | ≥99.5% | Ensures high purity and accurate concentration calculations. |
| Appearance | White Crystalline Powder | A basic indicator of purity; discoloration may suggest contaminants. |
| Water Content (Karl Fischer) | 7.9% – 8.9% | Confirms the correct hydration state (monohydrate) for accurate weighing. |
| pH (5% solution) | 3.1 – 3.5 | Provides a standardized check of the acidic nature of the free acid form. |
| Heavy Metals (as Pb) | ≤ 2 ppm | Minimizes interference from heavy metals in enzymatic reactions. |
| DNase, RNase, Protease | None Detected | Crucial for protecting the integrity of nucleic acids and proteins in experiments. |
| Absorbance (1M, 260 nm) | ≤ 0.100 a.u. | Prevents interference with DNA/RNA quantification. |
| Absorbance (1M, 280 nm) | ≤ 0.100 a.u. | Prevents interference with protein quantification. |
Comparative Analysis with Other Biological Buffers in Research Contexts
Assessment of Advantages and Limitations Relative to Other Good's Buffers (e.g., HEPES, MOPS, PIPES)
MES is a member of the "Good's" buffers, a group of compounds selected for their suitability in biological research. wikipedia.orgwikipedia.org Its performance is best understood in comparison to other widely used buffers from this group, such as HEPES, MOPS, and PIPES.
Advantages of this compound:
Acidic Buffering Range: With a pKa of approximately 6.1 at 25°C, MES is highly effective for buffering in the slightly acidic pH range of 5.5 to 6.7. sigmaaldrich.comhopaxfc.com This makes it ideal for experiments requiring these specific conditions, a niche not as well-served by buffers like HEPES (pKa ~7.5) or MOPS (pKa ~7.2). sigmaaldrich.comhopaxfc.com
Minimal Metal Ion Binding: MES exhibits negligible or very weak binding to many divalent metal ions, including Mg²⁺, Ca²⁺, and Mn²⁺, and has negligible binding with Cu(II). wikipedia.orgunc.edumedchemexpress.com This is a significant advantage in studies of metalloenzymes or reactions where metal ion concentration is a critical parameter, as it avoids chelation that could interfere with the system. medchemexpress.comhopaxfc.com
High Water Solubility and Membrane Impermeability: Like other Good's buffers, MES is highly soluble in water and does not readily pass through biological membranes, which is crucial for maintaining stable extracellular pH in cell culture without affecting intracellular processes. promegaconnections.combiospectra.uswikipedia.org
Low UV Absorbance: MES is virtually transparent to UV light, which prevents interference in spectrophotometric assays used to quantify proteins and nucleic acids. biospectra.us
Limitations of this compound:
Limited pH Range: The primary limitation of MES is its acidic buffering range. It is not suitable for most physiological experiments that require maintaining a neutral pH around 7.4, where buffers like HEPES or MOPS are superior choices. hbdsbio.cominterchim.fr
Temperature Sensitivity: The pKa of MES is temperature-dependent, with a ∆pKa/°C of -0.011. promega.com This means the pH of a MES buffer will change with temperature, a factor that must be controlled for or compensated for in experiments with varying thermal conditions.
Potential for Interactions: While generally inert, MES has been shown to interact with the peptide backbone of some proteins, such as bovine serum albumin, leading to protein stabilization. uminho.pt In some specific contexts, such as cryopreservation of certain sperm types at low temperatures, MES has performed less effectively than other buffers like BES or MOPS. nih.gov
The following table provides a comparative overview of MES and other common Good's buffers.
| Buffer | pKa (at 25°C) | Useful pH Range | Key Advantages | Key Limitations |
|---|---|---|---|---|
| MES | 6.1 | 5.5 – 6.7 | Excellent for acidic pH; negligible metal ion binding. sigmaaldrich.comwikipedia.org | Not suitable for physiological pH (~7.4). |
| PIPES | 6.76 | 6.1 – 7.5 | Buffers closer to neutral pH; low metal ion binding. sigmaaldrich.comuminho.pt | Can form radicals, not ideal for redox studies; insoluble in water but soluble in NaOH solution. wikipedia.orghbdsbio.com |
| MOPS | 7.20 | 6.5 – 7.9 | Good for neutral pH applications (e.g., some cell cultures, electrophoresis); low metal binding. sigmaaldrich.comhopaxfc.com | Can be less effective than HEPES at maintaining membrane integrity in some cell types. nih.gov |
| HEPES | 7.48 | 6.8 – 8.2 | Ideal for physiological pH in cell culture; robust and widely used. sigmaaldrich.comhopaxfc.com | Can form radicals under certain conditions; may interfere with some DNA-enzyme reactions. wikipedia.orghbdsbio.com |
Criteria for Buffer Selection Based on Specific Experimental System Requirements and Research Objectives
The primary criterion is the required pH of the system. A buffer is most effective within approximately one pH unit of its pKa. bitesizebio.comagscientific.com Therefore, for experiments requiring a stable pH between 5.5 and 6.7, MES is an excellent candidate. sigmaaldrich.com For work at physiological pH (7.2-7.6), HEPES or MOPS would be more appropriate. sigmaaldrich.com
Further criteria for selection include:
Presence of Metal Ions: If the experiment involves enzymes or processes that are sensitive to or dependent on divalent metal ions, a non-coordinating buffer is essential. MES and PIPES are superior choices in this regard due to their very low metal-binding constants, whereas buffers like BES or those in the Tris family are known to chelate metals and should be avoided. hopaxfc.comuminho.pthopaxfc.com
Biochemical Inertness: The buffer should not participate in or interfere with the biological reaction being studied. wikipedia.org For example, piperazine-containing buffers like PIPES and HEPES can generate free radicals, making them unsuitable for redox-related research. wikipedia.org Similarly, Tris can inhibit certain enzymes. uminho.pt MES is generally considered biochemically inert in a wide range of applications. hbdsbio.com
Experimental System and Application: The specific technique dictates buffer choice. MES is frequently used as a running buffer in certain types of electrophoresis for separating small proteins. biospectra.usinterchim.fr For many cell culture applications, HEPES is the standard due to its pKa being close to physiological pH. interchim.fr In studies involving gold nanoparticles, MES has been shown to have weak adsorption affinity, leading to significantly higher sensor sensitivity compared to strongly adsorbing buffers like HEPES. rsc.org
Temperature and Concentration: The stability of the buffer's pKa with changes in temperature and concentration is another consideration. promegaconnections.com If an experiment involves a temperature shift, a buffer with a low thermal coefficient of pKa (∆pKa/°C) is preferable to minimize pH fluctuations. promega.com
Ultimately, selecting the right buffer involves a trade-off between these various factors, tailored to the specific demands of the experiment to ensure validity and reproducibility. sigmaaldrich.com
Advanced Applications and Emerging Research Areas
Beyond its traditional roles, this compound is being utilized in several advanced and emerging research fields. Its unique properties, particularly its ability to maintain a stable acidic pH with minimal biological interference, make it valuable for novel applications.
One significant area is in plant biotechnology and physiology . Research has shown that MES is crucial for maintaining pH stability in plant culture media, which is essential for nutrient uptake, cell growth, and differentiation. vacutaineradditives.comnih.gov It has been used to study root morphogenesis in Arabidopsis thaliana, where it was found to influence reactive oxygen species (ROS) homeostasis in the root apex, a key factor in root growth and development. nih.gov Its application in hydroponic systems and low-concentration plant cell culture media highlights its importance in improving cultivation efficiency. vacutaineradditives.comhopaxfc.com
In the field of nanotechnology and materials science , MES has found applications related to nanoparticles. For instance, in studies with gold nanoparticles (AuNPs) used for colorimetric DNA sensing, the choice of buffer was found to be critical. MES, being a weakly adsorbed buffer on the surface of AuNPs, was shown to increase the sensitivity of the DNA sensor by over 15-fold compared to a buffer like HEPES, which adsorbs more strongly. rsc.org
Furthermore, MES is instrumental in structural biology and protein studies . It is used in protein purification, particularly with cation exchange and hydroxyapatite (B223615) chromatography. hbdsbio.com Research has also indicated that MES can interact with the peptide backbone of proteins like bovine serum albumin, leading to a net stabilizing effect, an attribute that is being explored in protein interaction and stability research. uminho.pthbdsbio.com MES has also been employed as a medium for in vitro dissolution tests of drug delivery systems like liposomes, helping to simulate the release of drugs in a controlled pH environment. hbdsbio.com
These examples demonstrate that the application of this compound is expanding, driven by a deeper understanding of its chemical properties and its interactions within complex biological and chemical systems.
Role in Studies Simulating Specific Biological Microenvironments (e.g., Acidic Tumor Microenvironment for in vitro mechanistic studies)
The acidic tumor microenvironment (TME) is a critical factor in cancer progression, influencing everything from cell invasion to immune response. mdpi.comnih.govannualreviews.org Consequently, the ability to accurately replicate these acidic conditions in vitro is paramount for mechanistic studies. This compound, a zwitterionic organic compound, is frequently utilized as a biological buffer to maintain a stable, slightly acidic pH, making it a valuable tool in this area of research. biochemazone.comsigmaaldrich.com
The excessive production of lactic acid by cancer cells leads to a decrease in the extracellular pH of solid tumors, which can be as low as 6.0–6.5. mdpi.com This acidic environment is known to promote tumor invasion and suppress the activity of immune cells like T cells and natural killer cells. mdpi.commdpi.com In laboratory settings, MES buffer is employed to create a stable pH environment that mimics this TME, allowing researchers to investigate the cellular and molecular consequences of acidosis. biochemazone.compsu.edu For instance, studies have used MES buffer to maintain acidic conditions (pH below 6.8) to demonstrate the M2-polarization of macrophages, a phenotype that supports tumor growth. mdpi.com
Research has shown that the acidic conditions of the TME, simulated using appropriate buffering agents, can induce a number of pro-tumorigenic effects. These include the degradation of the extracellular matrix through the activation of various enzymes, which facilitates tumor expansion and metastasis. nih.gov Furthermore, the acidic pH can inhibit the function of immune cells, contributing to immune evasion by the tumor. mdpi.comnih.gov By providing a stable acidic environment, MES buffer enables the detailed study of these phenomena, contributing to a better understanding of cancer biology and the development of potential therapeutic strategies that target the TME. mdpi.com
The use of buffering agents to neutralize the acidic TME is an area of active investigation. mdpi.com Studies have shown that buffering the acidic pH back to a physiological level can reverse some of the pro-tumor effects observed under acidic conditions. mdpi.com The ability of MES to maintain a stable pH in the range of 5.5 to 6.7 makes it a suitable buffer for these types of experiments, which are crucial for evaluating the efficacy of pH-modulating therapies. biochemazone.comsigmaaldrich.com
Applications in Nanotechnology and Nanoparticle Synthesis for Biological Research
This compound has found significant utility in the field of nanotechnology, particularly in the synthesis and stabilization of nanoparticles for various biological applications. Its role often extends beyond simply maintaining pH, as it can also act as a reducing and capping agent in the formation of nanoparticles. researchgate.net
In the synthesis of gold nanoparticles (AuNPs), for example, MES buffer has been shown to influence the size, shape, and monodispersity of the resulting particles. researchgate.net One study demonstrated a method for synthesizing AuNPs where MES buffer was used in the reaction mixture, which was heated to 100°C. researchgate.net The buffer's role in this process was twofold: it helped to reduce the gold salt to form nanoparticles and then stabilized these particles, preventing their aggregation. researchgate.net The resulting AuNPs exhibited excellent stability over a wide range of pH values and demonstrated good cell viability, making them suitable for biological applications without the need for further surface modifications. researchgate.net
The interaction between MES and the surface of nanoparticles is a critical factor in their application. Research has indicated that MES is a weakly adsorbed buffer on the surface of gold nanoparticles. nih.gov This weak interaction can be advantageous in certain biosensing applications. For instance, in a label-free colorimetric sensor using AuNPs, the sensitivity was significantly increased when performed in a MES buffer compared to a buffer with stronger adsorption to the nanoparticles. nih.gov
Furthermore, MES has been employed in the synthesis of other types of nanoparticles, such as those for potential therapeutic use in Alzheimer's disease. It has also been used in the preparation of peptide-stabilized AuNPs, where the reaction conditions, including the use of MES buffer, were varied to control the morphology of the resulting nanoparticles. acs.org The catalytic activities of these peptide-stabilized AuNPs were then evaluated, highlighting the importance of the synthesis conditions in determining the functional properties of the nanoparticles. acs.org
The table below summarizes the role of this compound in the synthesis of different nanoparticles, as described in various research studies.
| Nanoparticle Type | Role of this compound | Key Findings |
| Gold Nanoparticles (AuNPs) | Reducing and stabilizing agent | Produced monodisperse AuNPs with high stability and cell viability. researchgate.net |
| Peptide-Stabilized AuNPs | Buffer solution for synthesis | Controlled the morphology of the nanoparticles by varying synthesis conditions. acs.org |
| Zeolitic Imidazole Framework (ZIF-8) Nanoparticles | Buffer for stability and degradability studies | ZIF-8 nanoparticles were found to dissolve immediately in MES buffer at pH 5.0. psu.edu |
Investigations into its Use as a Catalyst in Green Chemistry Synthesis for Research Purposes
This compound has emerged as a promising water-soluble catalyst in the field of green chemistry, offering an environmentally friendly alternative for certain organic synthesis reactions. chemicalbook.com Its application aligns with the principles of green chemistry, which advocate for the use of non-toxic reagents and solvents, and the development of energy-efficient processes. ajrconline.orgucsb.edu
One notable application of this compound as a catalyst is in the one-pot synthesis of isoindolo[2,1-a]quinazolines. chemicalbook.com In this process, this compound acts as a catalyst in an aqueous medium, and the reaction is further enhanced by ultrasonication. chemicalbook.com This method offers several advantages, including mild reaction conditions (room temperature), high product yields, and reduced environmental impact due to the use of water as a solvent. chemicalbook.com The water solubility of this compound is a key feature that makes it an attractive catalyst for reactions in aqueous environments. chemicalbook.com
The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, given its non-toxic, non-flammable, and readily available nature. mdpi.com However, the low solubility of many organic compounds in water often limits its use. mdpi.com Catalysts like this compound that are effective in aqueous media can help to overcome this limitation. chemicalbook.com
While the catalytic applications of this compound are still being explored, its use in the synthesis of isoindolo[2,1-a]quinazolines demonstrates its potential as a green catalyst. chemicalbook.com The principles of green chemistry also emphasize the use of catalysts in place of stoichiometric reagents to minimize waste, a role that this compound fulfills in this specific reaction. ajrconline.org Further research may uncover additional catalytic activities of this compound in other organic transformations, contributing to the development of more sustainable chemical processes.
Q & A
Q. How should researchers address inconsistencies in pH-dependent enzyme activity data when using this compound buffers across multiple labs?
**
- Methodological Answer : Standardize buffer preparation protocols (e.g., temperature during dissolution, CO₂ exclusion) and document environmental variables (e.g., ambient temperature, ion cross-contamination). Use a fractional factorial design to isolate confounding factors like trace metal ions or buffer aging effects. Cross-validate results with phosphate or citrate buffers at overlapping pH ranges .
Q. What experimental design strategies optimize this compound concentration in bilayer tablet formulations without compromising drug release kinetics?
- Methodological Answer : Apply a Box-Behnken design with variables such as MES concentration (X1: 30–50 mg), binder ratio (X2: 20–40 mg), and disintegrant load (X3: 0–10 mg). Use response surface methodology (RSM) to model drug release profiles and identify interactions between variables. Validate with dissolution testing under pharmacopeial conditions .
Q. How can conflicting data on this compound’s interference with fluorescence-based assays be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of primary studies to identify methodological discrepancies (e.g., excitation/emission wavelengths, buffer dilution factors). Replicate experiments with controlled variables (e.g., quencher concentrations, fluorophore types) and use multivariate regression to quantify interference thresholds. Report limits of detection (LOD) for each assay configuration .
Q. What analytical approaches detect this compound degradation products in long-term stability studies, and how do they impact cell viability assays?
- Methodological Answer : Employ LC-MS/MS to identify degradation byproducts (e.g., morpholine derivatives). Compare cytotoxicity via MTT assays in mammalian cell lines exposed to fresh vs. aged buffer solutions. Quantify reactive oxygen species (ROS) generation as a marker of oxidative stress induced by degradation products .
Q. How do researchers ensure reproducibility of this compound-based protocols when scaling from bench to pilot-scale bioreactors?
- Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time pH monitoring. Conduct scale-down studies to identify shear stress or mixing inefficiencies affecting buffer homogeneity. Document deviations using failure mode and effects analysis (FMEA) .
Q. What are the thermodynamic implications of this compound’s buffering capacity in exothermic enzymatic reactions?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during buffer-enzyme interactions. Model heat dissipation effects with computational fluid dynamics (CFD) and adjust cooling rates to maintain reaction fidelity. Compare with Tris-based systems to evaluate thermal buffering efficiency .
Q. How can researchers design comparative studies to evaluate this compound against novel zwitterionic buffers in CRISPR-Cas9 applications?
- Methodological Answer : Use a split-plot design to test buffer performance across multiple sgRNA templates and cell lines. Primary endpoints include editing efficiency (NGS validation) and off-target effects (GUIDE-seq). Include a negative control with no buffer and a positive control using HEPES. Apply ANOVA with post-hoc Tukey tests for group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
